![molecular formula C10H16N2O2S B2894863 Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate CAS No. 2248324-35-6](/img/structure/B2894863.png)
Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a complex process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用機序
The mechanism of action of Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are essential for the growth and survival of microorganisms and plants. Specifically, it is thought to inhibit the activity of certain enzymes involved in the biosynthesis of essential amino acids and nucleotides.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In particular, it has been shown to have potent antimicrobial and antifungal properties, as well as the ability to inhibit the growth of certain plant species. In addition, it has also been shown to have anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate in laboratory experiments is its potent antimicrobial and antifungal properties. This makes it an ideal candidate for use in studies involving the growth and survival of microorganisms and fungi. However, one of the main limitations of this compound is its complex synthesis method, which requires specialized equipment and expertise.
将来の方向性
There are a number of future directions for the study of Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases, including bacterial and fungal infections. In addition, there is also potential for the development of new pesticides and herbicides that are more effective and environmentally friendly than current options. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various scientific fields.
合成法
The synthesis of Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of tert-butyl acetoacetate with thiosemicarbazide to form the corresponding thiosemicarbazone. This is followed by the reaction of the thiosemicarbazone with methyl iodide to form the corresponding methylated product. The final step involves the reaction of the methylated product with acetic anhydride to form this compound.
科学的研究の応用
Tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is in the field of medicinal chemistry, where it has been shown to have potent antimicrobial and antifungal properties. In addition, it has also been studied for its potential use as a pesticide and herbicide due to its ability to inhibit the growth of certain plant species.
特性
IUPAC Name |
tert-butyl 2-[2-(methylamino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-10(2,3)14-8(13)5-7-6-15-9(11-4)12-7/h6H,5H2,1-4H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRXCOXECBVPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1=CSC(=N1)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


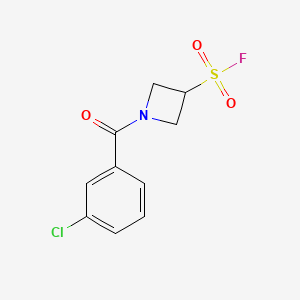
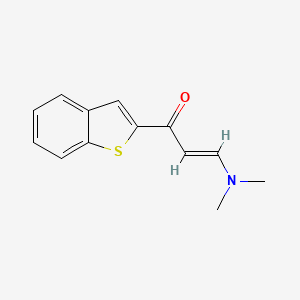
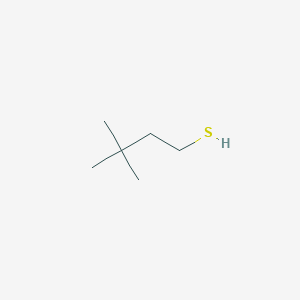


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-(methylthio)benzamide](/img/structure/B2894791.png)
![8-((4-Chlorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2894793.png)
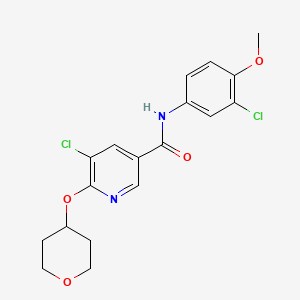
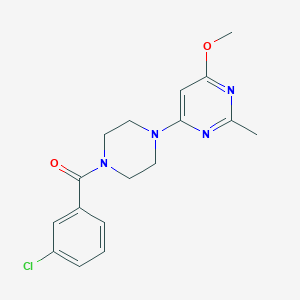
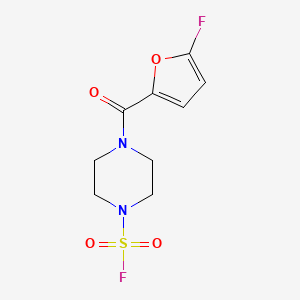
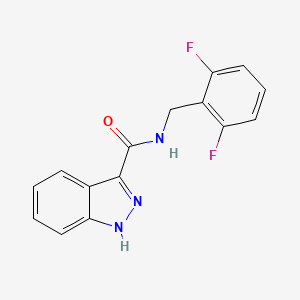
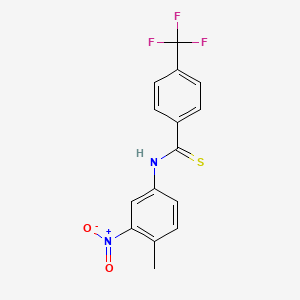
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2894803.png)